molecular formula C17H24O2 B13561602 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene

1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No.: B13561602
M. Wt: 260.4 g/mol
InChI Key: AYJCPFNUFFCXNM-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C17H24O2 It is characterized by the presence of two 2-methylprop-2-en-1-yloxy groups attached to a benzene ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,3,4-trimethylbenzene with 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, van der Waals interactions, and π-π stacking with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Trimethylbenzene: Lacks the 2-methylprop-2-en-1-yloxy groups, making it less reactive in certain chemical reactions.

    2,5-Dimethoxy-1,3,4-trimethylbenzene: Contains methoxy groups instead of 2-methylprop-2-en-1-yloxy groups, leading to different reactivity and applications.

Uniqueness

1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of the 2-methylprop-2-en-1-yloxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it valuable for diverse research applications.

Properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1,3,4-trimethyl-2,5-bis(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C17H24O2/c1-11(2)9-18-16-8-13(5)17(15(7)14(16)6)19-10-12(3)4/h8H,1,3,9-10H2,2,4-7H3

InChI Key

AYJCPFNUFFCXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OCC(=C)C)C)C)OCC(=C)C

Origin of Product

United States

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